molecular formula C8H6ClN B122390 4-Chlorobenzyl cyanide CAS No. 140-53-4

4-Chlorobenzyl cyanide

Cat. No.: B122390
CAS No.: 140-53-4
M. Wt: 151.59 g/mol
InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Chlorobenzyl cyanide is a chemical compound with the formula ClC6H4CH2CN . The primary target of this compound is the respiratory system . It is known to cause irritation and potential harm to this system .

Mode of Action

It is known that cyanide compounds, in general, can inhibit cellular respiration by acting on cytochrome c oxidase in mitochondria, preventing the transport of electrons from cytochrome c to oxygen . This inhibition disrupts ATP production, leading to a variety of downstream effects.

Biochemical Pathways

This compound may affect various biochemical pathways due to its cyanide group. Cyanide is known to interfere with the electron transport chain in mitochondria, disrupting cellular respiration and energy production . This can lead to a variety of downstream effects, including the induction of cell death pathways and the generation of reactive oxygen species .

Pharmacokinetics

It’s known that cyanide compounds can be absorbed through inhalation, ingestion, and skin contact, and can distribute widely in the body due to their small size and polarity .

Result of Action

The primary result of this compound action is toxicity, particularly to the respiratory system . Exposure can lead to symptoms such as coughing, shortness of breath, and chest pain . At high concentrations, cyanide compounds can be lethal .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its stability and reactivity . Additionally, factors such as temperature and pH can influence its solubility and therefore its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl cyanide is typically synthesized through the reaction of 4-Chlorobenzyl chloride with sodium cyanide. The process involves heating 4-Chlorobenzyl chloride and benzyldodecyldimethylammonium bromide to 100°C, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is maintained at 100-104°C for 5 hours, with sodium cyanide being added over the first 3 hours and the temperature being maintained for an additional 2 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but is scaled up to accommodate larger production volumes. The crude product is typically purified through distillation under reduced pressure to achieve a high yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, potassium cyanide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid), basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzyl cyanides.

    Reduction: 4-Chlorobenzylamine.

    Hydrolysis: 4-Chlorobenzoic acid.

Scientific Research Applications

4-Chlorobenzyl cyanide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzyl cyanide is unique due to the presence of both the chlorine and cyanide groups, which confer specific reactivity and applications in organic synthesis. The chlorine substituent can influence the electronic properties of the molecule, making it distinct from other benzyl cyanides .

Properties

IUPAC Name

2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051708
Record name 4-Chlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name 4-Chlorobenzyl cyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name 4-Chlorobenzyl cyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

140-53-4
Record name (4-Chlorophenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzyl cyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

196 g (4 mol) of sodium Cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride and 660 mL of water are initially introduced into a 2 l multineck apparatus with reflux condenser, internal thermometer and dropping funnel, and the mixture is heated to 90° C. At the same temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise in 1 h, and the mixture is then stirred for 2 h. After having been cooled to about 35° C., the organic phase is separated off, washed with water and fractionated over a short column. 552 g of 4-chlorobenzyl cyanide (91% of theory) are obtained.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
[Compound]
Name
molten
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl cyanide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl cyanide
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzyl cyanide
Reactant of Route 4
Reactant of Route 4
4-Chlorobenzyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzyl cyanide
Reactant of Route 6
4-Chlorobenzyl cyanide
Customer
Q & A

Q1: What are the main applications of 4-chlorobenzyl cyanide in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis. It is primarily used as a precursor for the synthesis of various compounds, including pharmaceuticals like Baclofen , and novel pyrethroid insecticides . Its reactivity stems from the presence of both a benzyl chloride and a nitrile group, enabling diverse chemical transformations.

Q2: Can you describe an efficient synthetic route for this compound?

A: An improved method for synthesizing this compound utilizes a one-pot procedure starting from p-chlorobenzyl chloride . This method offers a simple and efficient route with mild reaction conditions, enhancing its practicality for large-scale applications.

Q3: How does ultrasound influence reactions involving this compound?

A: Studies show that ultrasound significantly accelerates the reaction of this compound with potassium superoxide in the presence of 18-crown-6 . This reaction leads to the formation of α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide and 4-chlorobenzoic acid. This highlights the potential of sonochemistry in improving reaction rates and yields for specific transformations involving this compound.

Q4: How is this compound utilized in the development of chiral stationary phases for gas chromatography?

A: Derivatives of this compound are employed in the synthesis of chiral stationary phases for gas chromatography. For example, 2,3-di-O-methoxyethyl-6-O-benzyl-β-cyclodextrin, synthesized using this compound, demonstrates excellent separation efficiency for various chiral compounds . This application showcases its utility in analytical chemistry for separating and analyzing enantiomers.

Q5: Are there alternative synthetic routes to Baclofen that utilize different starting materials?

A: While the research highlights a novel synthetic route to Baclofen using this compound and chloroacetic acid , exploring alternative starting materials and synthetic pathways is crucial for optimizing production cost, environmental impact, and overall efficiency. Further research in this area could contribute to more sustainable and economically viable Baclofen production.

Q6: What insights can be gained from the Structure-Activity Relationship (SAR) studies of pyrethroids derived from this compound?

A: SAR studies on pyrethroids synthesized using this compound revealed that ethers derived from Etofenprox analogues exhibited higher insecticidal activity compared to cyanohydrin esters derived from Fenvalerate . Additionally, a distinct chiral discrimination was observed between enantiomeric ethers, with the (1R,2R)-ether displaying significantly higher activity. This information is valuable for designing more potent and selective pyrethroid insecticides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.